molecular formula C11H11NO3 B12514773 Ethyl 3-oxoindoline-2-carboxylate

Ethyl 3-oxoindoline-2-carboxylate

Cat. No.: B12514773
M. Wt: 205.21 g/mol
InChI Key: MYONRKNOSGRGPZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxoindoline-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxoindoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and proteins, influencing cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,9,12H,2H2,1H3

InChI Key

MYONRKNOSGRGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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